molecular formula C11H13FN2O2 B1488811 4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one CAS No. 2090880-81-0

4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Cat. No.: B1488811
CAS No.: 2090880-81-0
M. Wt: 224.23 g/mol
InChI Key: FJQXXDCVPVQYDR-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a useful research compound. Its molecular formula is C11H13FN2O2 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including annexin A7 GTPase (ANXA7). This interaction is crucial as it influences the phosphorylation of heterochromatin protein (HP1γ), which is an indicator of senescence-associated heterochromatin foci (SAHF) formation . The compound’s ability to modulate the AMPK/mTOR signaling pathway further highlights its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the senescence of human dermal fibroblasts (HDFs) by modulating the AMPK/mTOR pathway . This modulation results in decreased AMPK phosphorylation and increased mTOR activity, which in turn affects the phosphorylation of HP1γ . These changes influence cell signaling pathways, gene expression, and cellular metabolism, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It indirectly regulates the phosphorylation of HP1γ by interacting with ANXA7 . This interaction leads to changes in the AMPK/mTOR signaling pathway, which plays a pivotal role in cellular senescence and metabolism . The compound’s ability to influence enzyme activity and gene expression underscores its potential as a biochemical modulator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, thereby providing sustained biochemical effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it may induce toxic or adverse effects . Understanding the dosage thresholds and potential toxicities is crucial for its safe application in biochemical and pharmacological studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. The compound’s influence on metabolic flux and metabolite levels highlights its potential as a modulator of metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . Understanding these interactions is essential for optimizing its distribution and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

4-(2-aminoethyl)-7-fluoro-5H-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-1-2-10-8(5-9)6-14(4-3-13)11(15)7-16-10/h1-2,5H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQXXDCVPVQYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 2
4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 3
4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 4
4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 6
4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.